2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose
Overview
Description
Synthesis Analysis
The synthesis of 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose involves treating D-fructose with dimethyl acetals, typically under acidic conditions. This process leads to the selective protection of the hydroxyl groups at positions 2,3 and 4,5 of the fructose molecule. One study outlines the synthesis and structural elucidation of sulfate esters of fructose and its isopropylidene derivatives, showcasing the methodology and chemical reactivity of these compounds (Popek & Lis, 2002).
Molecular Structure Analysis
X-ray crystallography has played a crucial role in understanding the molecular structure of 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose. The crystal and molecular structures of its sulfate esters were determined, revealing a twist boat conformation for the pyranose rings in diisopropylidene derivative salts. Such structural insights are crucial for understanding the reactivity and interaction of this compound with other molecules (Popek & Lis, 2002).
Chemical Reactions and Properties
The protected hydroxyl groups in 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose allow for selective reactions at other sites of the molecule, making it a versatile reagent in organic synthesis. For instance, its involvement in the preparation of Amadori derived peptides and the synthesis of various carbohydrate derivatives illustrates its reactivity and application in creating complex molecular architectures (Stefanowicz et al., 2010).
Scientific Research Applications
Photolytic Properties : It serves as a sugar nitrate useful for its photolytic properties (Binkley & Koholic, 1984).
Peptide Synthesis : Its crystalline hydrate form is a new, convenient, and stable reagent for solid phase synthesis of peptides (Stefanowicz et al., 2010).
Selective Oxidation of Alcohols : Used as an asymmetric epoxidation catalyst for selective oxidation of secondary alcohols to ketones (Gonsalvi, Arends, & Sheldon, 2002).
Structural Analysis : Its X-ray crystal structure demonstrates that it is a derivative of the naturally occurring carbohydrate D-fructose (Watkins et al., 1990).
Polyhydroxylated Pyrrolidines Synthesis : Used in the synthesis of new tri-orthogonally protected 2,5-dideoxy-2,5-iminohexitols (Izquierdo, Plaza, & Yáñez, 2007).
Three-Dimensional Network Formation : A compound synthesized from it exhibits a twist-boat conformation, linking molecules into a three-dimensional network (Huo et al., 2010).
Educational Application : Its preparation from sucrose is simple, cost-effective, and useful for undergraduate chemistry education (Ferreira, Silva, & Perrone, 2001).
Enantioselective Ketone Catalysis : Utilized in the synthesis of enantioselective ketone catalysts for epoxidation (Tu, Frohn, Wang, & Shi, 2003).
properties
IUPAC Name |
[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-10(2)15-7-5-14-12(6-13)9(8(7)16-10)17-11(3,4)18-12/h7-9,13H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSHGMIAIUYOJF-XBWDGYHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diacetonefructose | |
CAS RN |
20880-92-6 | |
Record name | 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20880-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Topiramate related compound A [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020880926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3:4,5-Di-O-isopropylidene-beta -D-fructopyranose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.098 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3:4,5-DI-O-ISOPROPYLIDENE-.BETA.-D-FRUCTOPYRANOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ9F5005S8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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